2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline
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Overview
Description
2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline is a complex organic compound with the molecular formula C20H21N4O2. This compound is known for its unique structure, which includes a quinoline core linked to a piperazine ring substituted with a nitrobenzyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline typically involves multiple steps. One common method includes the reaction of quinoline derivatives with piperazine and 4-nitrobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-[4-(4-Aminobenzyl)piperazin-1-yl]quinoline.
Reduction: Formation of 2-[4-(4-Aminobenzyl)piperazin-1-yl]quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Uniqueness
2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline is unique due to its specific combination of a quinoline core and a nitrobenzyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
684646-73-9 |
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Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)18-8-5-16(6-9-18)15-22-11-13-23(14-12-22)20-10-7-17-3-1-2-4-19(17)21-20/h1-10H,11-15H2 |
InChI Key |
QJBZOZMCUNYRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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